molecular formula C19H20N2O4 B2891588 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide CAS No. 1260953-74-9

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide

Cat. No.: B2891588
CAS No.: 1260953-74-9
M. Wt: 340.379
InChI Key: HTGIXGVMKDRDLM-UHFFFAOYSA-N
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Description

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide is a synthetic amide derivative characterized by a cyano group at the second carbon, a 2,4-dimethoxyphenyl substituent at the third carbon, and an N-(3-methoxyphenyl) moiety on the propanamide backbone. The methoxy and cyano groups contribute to its polarity and reactivity, enabling interactions with biological targets such as kinases or receptors .

Properties

IUPAC Name

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-16-6-4-5-15(10-16)21-19(22)14(12-20)9-13-7-8-17(24-2)11-18(13)25-3/h4-8,10-11,14H,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGIXGVMKDRDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(C#N)C(=O)NC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, highlighting its implications in pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C19_{19}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 340.37 g/mol
  • Structural Features : The compound contains a cyano group, two methoxy-substituted phenyl groups, and a propanamide moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aromatic precursors with cyanoacetic acid derivatives. The reaction conditions may include the use of solvents like ethanol and catalysts such as piperidine to enhance yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-15 (colon carcinoma), Jurkat (T-cell leukemia), and A-431 (epidermoid carcinoma).
  • IC50_{50} Values : Compounds in this class have shown IC50_{50} values lower than 10 µM, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays reveal its ability to modulate cytokine production and reduce inflammation markers:

  • Mechanism of Action : It is suggested that the compound inhibits pathways involved in inflammatory responses, potentially through the modulation of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.
  • Case Study : A related compound demonstrated significant reductions in paw edema in CFA-induced models, indicating potential therapeutic applications for inflammatory diseases .

Table of Biological Activities

Activity TypeTest SystemResultReference
AnticancerHCT-15 Cell LineIC50_{50} < 10 µM
Anti-inflammatoryCFA-induced Paw Edema ModelSignificant reduction
CytotoxicityJurkat Cell LineIC50_{50} < 10 µM

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Propanamide Analogues

Compound Name Substituents (Position) Molecular Formula Key Features Reference
2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide Cyano (C2), 2,4-dimethoxy (C3), 3-methoxy (N-aryl) C₁₉H₂₀N₂O₄ High polarity due to methoxy and cyano groups; potential kinase inhibition
3-Chloro-N-(4-methoxyphenyl)propanamide Chloro (C3), 4-methoxy (N-aryl) C₁₀H₁₂ClNO₂ Simpler structure; exhibits classical N–H···O hydrogen bonding in crystals
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide 4-Cyanophenoxy (C3), trifluoromethyl (N-aryl) C₂₀H₁₅F₃N₂O₃ Enhanced hydrophobicity from CF₃; chiral center influences bioactivity
2-Cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide Dichlorophenyl (C3), dimethoxyethyl (N) C₂₁H₂₀Cl₂N₂O₃ α,β-unsaturated system (prop-2-enamide); potential Michael acceptor

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